molecular formula ¹³C₃H₈¹⁵NO₆P B1152675 L-O-Phosphoserine-13C315N

L-O-Phosphoserine-13C315N

Cat. No.: B1152675
M. Wt: 189.04
Attention: For research use only. Not for human or veterinary use.
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Description

L-O-Phosphoserine-$^{13}\text{C}3^{15}\text{N}$ (CAS 2734706-69-3) is a stable isotope-labeled derivative of phosphorylated serine, a critical post-translational modification in proteins. Its molecular formula is $^{13}\text{C}3\text{H}8^{15}\text{NO}6\text{P}$, with a molecular weight of 189.04 g/mol. The compound is isotopically enriched with three $^{13}\text{C}$ atoms at positions 1, 2, and 3 of the carbon backbone and one $^{15}\text{N}$ atom in the amino group (Fig. 1a) .

Properties

Molecular Formula

¹³C₃H₈¹⁵NO₆P

Molecular Weight

189.04

Synonyms

Dihydrogen phosphate L-Serine-13C315N;  L-Serine Phosphate-13C315N;  L-Serine Dihydrogen Phosphate-13C315N;  3-O-Phosphoserine-13C315N;  Dexfosfoserine-13C315N;  Fosforina-13C315N;  L-3-Phosphoserine-13C315N;  L-O-Phosphoserine-13C315N;  L-O-Serine phosphate

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages: The isotopic label minimizes background noise in MS/NMR, critical for low-abundance phosphorylated protein detection .
  • Limitations: High cost and transient availability ( notes stock shortages) may hinder large-scale studies.

Table 1: Summary of Key Data for L-O-Phosphoserine-$^{13}\text{C}_3^{15}\text{N}$ vs. Non-Isotopic Form

Parameter $^{13}\text{C}_3^{15}\text{N}$-Phosphoserine Non-Isotopic Phosphoserine
CAS Number 2734706-69-3 407-41-0
Isotopic Contribution +3 ($^{13}\text{C}$), +1 ($^{15}\text{N}$) None
Typical Use Quantitative proteomics, tracer studies General biochemistry

Q & A

Basic: What methodologies are recommended for synthesizing L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N with high isotopic purity?

Answer:
Synthesis typically involves Fmoc solid-phase peptide synthesis (SPPS) with isotopically labeled precursors. For example:

Precursor incorporation : Use <sup>13</sup>C3-labeled serine and <sup>15</sup>N-labeled ammonium chloride during amino acid synthesis.

Phosphorylation : Post-synthetic phosphorylation via kinase-mediated reactions or chemical phosphorylation (e.g., using POCl3 in anhydrous conditions).

Purification : Employ reversed-phase HPLC with a C18 column and mobile phases containing 0.1% TFA. Isotopic purity (>98%) is validated via mass spectrometry (MS) and <sup>13</sup>C/<sup>15</sup>N-NMR .

Basic: How can researchers confirm the structural integrity of L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N after synthesis?

Answer:
A multi-modal analytical approach is critical:

  • NMR spectroscopy : <sup>31</sup>P NMR identifies phosphorylation (δ ≈ 3–4 ppm), while <sup>13</sup>C and <sup>15</sup>N HSQC spectra verify labeling sites.
  • Mass spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and isotopic distribution.
  • Chromatography : UPLC retention time matching with unlabeled standards ensures chemical identity.
  • Isotopic purity : Quantify <sup>13</sup>C/<sup>15</sup>N enrichment via isotope ratio mass spectrometry (IRMS) .

Advanced: How can L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N be used to resolve conflicting data in phosphorylation kinetics studies?

Answer:
Discrepancies in phosphorylation rates (e.g., enzyme vs. chemical methods) arise from:

  • Isotope effects : <sup>13</sup>C may slightly alter reaction kinetics; use kinetic isotope effect (KIE) calculations to adjust rate constants.
  • Reaction conditions : Control pH (6.5–7.5 for kinase activity) and temperature (25–37°C) rigorously.
  • Competing pathways : Monitor byproducts (e.g., dephosphorylated serine) via <sup>31</sup>P NMR.
    Methodological fix : Compare labeled vs. unlabeled substrates under identical conditions and validate via stopped-flow fluorescence assays .

Advanced: What experimental design considerations are critical for tracking L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N in metabolic flux analysis?

Answer:
Design studies using the FINER framework (Feasible, Novel, Ethical, Relevant):

Labeling strategy : Pulse-chase experiments with labeled phosphoserine in cell cultures.

Detection : Use LC-MS/MS with MRM (multiple reaction monitoring) for quantitation.

Controls : Include unlabeled phosphoserine and isotope-free media to correct for natural abundance.

Data normalization : Express flux rates as µmol/gDCW/h (dry cell weight) to account for biomass variation .

Advanced: How can researchers optimize the use of L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N in <sup>13</sup>C-edited NMR studies of protein dynamics?

Answer:
Key steps include:

  • Sample preparation : Ensure protein concentrations >0.5 mM in deuterated buffers (e.g., D2O or deuterated Tris).
  • Pulse sequences : Use TROSY (Transverse Relaxation-Optimized Spectroscopy) for large proteins (>30 kDa) or HSQC (Heteronuclear Single Quantum Coherence) for smaller proteins.
  • Data acquisition : Collect >128 scans per increment to enhance signal-to-noise.
  • Spectral assignment : Cross-validate with <sup>15</sup>N-<sup>1</sup>H HSQC and compare to BMRB database entries .

Advanced: What are the pitfalls in interpreting isotopic tracing data using L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N, and how can they be mitigated?

Answer:
Common pitfalls:

  • Isotopic dilution : Natural abundance <sup>13</sup>C (1.1%) may skew results; use isotopomer spectral analysis (ISA).
  • Compartmentalization : Intracellular phosphoserine pools may differ; perform subcellular fractionation.
  • Degradation : Protease inhibitors (e.g., PMSF) and phosphatase inhibitors (e.g., Na3VO4) are essential.
    Mitigation : Triangulate data with <sup>13</sup>C metabolic flux analysis (MFA) and gene knockout models .

Methodological: How should researchers handle contradictions in phosphorylation site identification using L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N?

Answer:
If MS/MS data conflict with crystallography:

Validate phosphorylation : Use anti-phosphoserine antibodies in western blotting.

Site-directed mutagenesis : Replace serine with alanine and compare activity.

Cross-check with <sup>31</sup>P NMR : Phosphoserine’s distinct chemical shift (vs. phosphothreonine) resolves ambiguity.

Statistical rigor : Apply Benjamini-Hochberg correction for high-throughput MS data .

Methodological: What safety protocols are essential when handling L-O-Phosphoserine-<sup>13</sup>C3</sup><sup>15</sup>N in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during chemical phosphorylation (POCl3 is toxic).
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal.
  • Storage : Keep at –20°C under argon to prevent oxidation. Reference OSHA and NIOSH guidelines for phosphoric acid derivatives .

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